2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
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Description
The compound of interest, 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide, is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using solvent mixtures, as described in the second paper . This suggests that the synthesis of our compound might also involve a coupling reaction, possibly between a pyrazine derivative and an appropriate acetamide. The use of solvents like toluene and methanol could be relevant for the crystallization process of our compound as well.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray diffraction . These methods could be applied to our compound to ascertain its geometry, confirm its molecular structure, and understand the intermolecular interactions within the crystal lattice. The presence of difluorophenyl and ethoxyphenyl groups in our compound would likely influence its molecular geometry and electronic properties.
Chemical Reactions Analysis
Although the provided papers do not detail specific reactions for the compound , they do offer insights into the reactivity of similar molecules. For instance, the presence of acetamide groups in the compounds studied suggests potential reactivity at the amide linkage, which could be a site for further chemical transformations . The difluorophenyl group in our compound could also affect its reactivity, possibly through electronic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to our target molecule have been characterized using techniques like FTIR, NMR, and UV-Visible spectroscopy . These methods could be employed to determine the properties of our compound, such as its thermal stability, vibrational frequencies, and electronic absorption characteristics. The difluorophenyl and ethoxyphenyl groups would contribute to the compound's unique physical and chemical properties.
Scientific Research Applications
Chemical Synthesis and Molecular Structure The study of novel coordination complexes constructed from pyrazole-acetamide derivatives showcases the significance of such compounds in developing materials with potential antioxidant activity. In this context, compounds similar to the query chemical are synthesized and characterized, revealing insights into their structural and chemical properties. Such research underlines the importance of understanding the molecular structure and coordination chemistry for applications in materials science and potential therapeutic agents (Chkirate et al., 2019).
Antimicrobial and Biological Activity Derivatives of acetamides, including pyrazolone and thiophene, have been explored for their antimicrobial properties. These studies demonstrate the potential of such compounds in the development of new antimicrobial agents, highlighting the role of chemical synthesis in creating molecules with specific biological activities. This aspect of research is crucial for the discovery of new drugs and treatments for various microbial infections (Aly et al., 2011).
Nonlinear Optical Properties The investigation of nonlinear optical properties of organic crystals, including acetamide derivatives, is essential for the development of photonic devices like optical switches and modulators. Theoretical and experimental studies on compounds structurally related to the query chemical provide insights into their potential applications in advanced optical technologies. Such research is fundamental in the field of materials science, aiming to develop new materials for optical and electronic applications (Castro et al., 2017).
properties
IUPAC Name |
2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O4/c1-2-29-15-6-3-13(4-7-15)23-18(26)12-24-9-10-25(20(28)19(24)27)14-5-8-16(21)17(22)11-14/h3-11H,2,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFXTZQEKJMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide |
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